Cas no 39828-35-8 (2,4-dimethoxybenzoyl chloride)
2,4-dimethoxybenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,4-dimethoxybenzoyl chloride
- 2-Chloropropionic Acid Methyl Ester
- 39828-35-8
- 2,4-dimethoxy benzoyl chloride
- DTXSID50370462
- AKOS009159129
- 2,4-bis(methyloxy)benzoyl chloride
- 9N-827
- 2,4-dimethoxy-1-benzenecarbonyl chloride
- SCHEMBL220681
- FT-0639581
- KVIUXRJCBBXEGJ-UHFFFAOYSA-N
- 2, 4-dimethoxybenzoyl chloride
- 2,4-Dimethoxybenzoyl chloride, technical grade
- E85442
- SY358279
- 2,4-dimethoxy-benzoyl chloride
- 2,4-Dimethoxybenzoylchloride
- MFCD00017527
- DB-049487
-
- MDL: MFCD00017527
- Inchi: 1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3
- InChI Key: KVIUXRJCBBXEGJ-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=CC=1OC)OC)=O
Computed Properties
- Exact Mass: 200.02400
- Monoisotopic Mass: 200.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 35.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.224
- Melting Point: 58-60 °C (lit.)
- Boiling Point: 306.7 °C at 760 mmHg
- Flash Point: 134.1 °C
- Refractive Index: 1.52
- PSA: 35.53000
- LogP: 2.08280
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
2,4-dimethoxybenzoyl chloride Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- HazardClass:8
- PackingGroup:Ⅱ
- Storage Condition:2-8°C
- Packing Group:II
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
- Packing Group:II
2,4-dimethoxybenzoyl chloride Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-dimethoxybenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OL880-1g |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | 97% | 1g |
415.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OL880-200mg |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | 97% | 200mg |
141.0CNY | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 373834-1G |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | technical grade | 1G |
269.63 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 373834-5G |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | technical grade | 5G |
778.91 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029717-1g |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | 96% | 1g |
¥67 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029717-100g |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | 96% | 100g |
¥1525 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029717-25g |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | 96% | 25g |
¥383 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029717-5g |
2,4-dimethoxybenzoyl chloride |
39828-35-8 | 96% | 5g |
¥80 | 2024-05-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27068-1g |
2,4-Dimethoxybenzoyl chloride, 96% |
39828-35-8 | 96% | 1g |
¥454.00 | 2023-03-15 | |
| Ambeed | A621141-250mg |
2,4-Dimethoxybenzoyl chloride |
39828-35-8 | 95% | 250mg |
$31.0 | 2025-04-19 |
2,4-dimethoxybenzoyl chloride Suppliers
2,4-dimethoxybenzoyl chloride Related Literature
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Arun K. Ghosh,William L. Robinson,John Gulliver,Hannah M. Simpson Org. Biomol. Chem. 2022 20 2822
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Arun K. Ghosh,William L. Robinson,John Gulliver,Hannah M. Simpson Org. Biomol. Chem. 2022 20 2822
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Robert Robinson,Krishnasami Venkataraman J. Chem. Soc. 1929 61
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4. 615. Some chlorinated derivatives of phloroglucinolG. Lloyd,W. B. Whalley J. Chem. Soc. 1956 3209
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5. 387. Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthonesHarbhajan S. Mahal,Krishnasami Venkataraman J. Chem. Soc. 1934 1767
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Organic Halides
Additional information on 2,4-dimethoxybenzoyl chloride
Professional Introduction to 2,4-dimethoxybenzoyl chloride (CAS No. 39828-35-8)
2,4-dimethoxybenzoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 39828-35-8, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a benzoyl chloride moiety substituted with two methoxy groups at the 2- and 4-positions, exhibits unique reactivity and structural properties that make it a valuable intermediate in synthetic chemistry and drug development.
The benzoyl chloride functional group is well-known for its ability to participate in various nucleophilic substitution reactions, making it a popular choice for introducing acyl groups into molecules. The presence of the methoxy substituents at the ortho positions enhances the electrophilicity of the carbonyl carbon, thereby facilitating its incorporation into more complex molecular frameworks. This characteristic has been leveraged in the synthesis of numerous pharmacologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
In recent years, 2,4-dimethoxybenzoyl chloride has found applications in the development of novel therapeutic agents targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The methoxy groups not only influence the electronic distribution of the molecule but also contribute to its solubility and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of 2,4-dimethoxybenzoyl chloride is its role as a building block in the synthesis of heterocyclic compounds. Heterocycles are prevalent in biologically active molecules, and introducing acyl groups through benzoyl chloride derivatives can modify their pharmacokinetic profiles. Recent studies have demonstrated its utility in constructing pyrazole and triazole derivatives, which have shown promise as antiviral and anticancer agents. The ability to functionalize these heterocycles with acyl groups while maintaining structural integrity makes CAS No. 39828-35-8 an indispensable tool for medicinal chemists.
The reactivity of 2,4-dimethoxybenzoyl chloride extends beyond simple acylation reactions. It can also undergo condensation reactions with amines to form amides, which are crucial intermediates in peptide synthesis and drug development. Additionally, its compatibility with other functional groups allows for further derivatization, enabling the creation of increasingly complex molecular architectures. This flexibility has been exploited in the synthesis of protease inhibitors and other enzyme-targeting molecules.
From a synthetic chemistry perspective, 2,4-dimethoxybenzoyl chloride offers several advantages over other acylating agents. Its high reactivity ensures efficient conversion rates, while its stability under standard conditions makes it easy to handle in laboratory settings. Furthermore, its moderate solubility in common organic solvents enhances its utility in multistep synthetic protocols. These attributes have made it a preferred choice for both academic research and industrial applications.
The pharmaceutical industry has been particularly keen on exploring derivatives of 2,4-dimethoxybenzoyl chloride due to their potential therapeutic benefits. For example, modifications of this scaffold have led to compounds with improved selectivity and reduced toxicity compared to their parent structures. Such advancements underscore the importance of intermediates like CAS No. 39828-35-8 in driving innovation in drug discovery.
In conclusion, 2,4-dimethoxybenzoyl chloride (CAS No. 39828-35-8) is a multifaceted compound with significant implications for chemical biology and pharmaceutical research. Its unique structural features and reactivity profile make it an invaluable tool for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new methodologies and targets, the demand for high-quality intermediates like this one is expected to grow, further solidifying its role as a cornerstone in modern drug development.
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